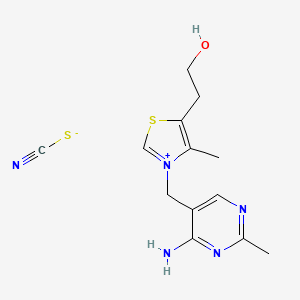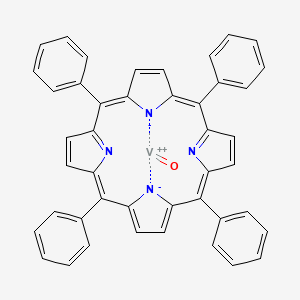
Fmoc-D-Asp(OtBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Asp(OtBu)-OH: , also known as N-α-Fmoc-D-aspartic acid α-tert-butyl ester, is a derivative of aspartic acid. It is widely used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. This compound serves as a protecting group for the amino acid aspartic acid, ensuring that the reactive sites of the molecule are shielded during the synthesis process .
作用機序
Target of Action
Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.
Mode of Action
This compound is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.
Result of Action
The result of the action of this compound is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the carboxyl group using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient synthesis of large quantities of the compound. The use of automated systems also minimizes the risk of contamination and ensures the reproducibility of the synthesis process .
化学反応の分析
Types of Reactions: Fmoc-D-Asp(OtBu)-OH undergoes various chemical reactions, including deprotection, coupling, and cleavage reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include the deprotected aspartic acid derivative and the desired peptide sequences when used in peptide synthesis .
科学的研究の応用
Chemistry: Fmoc-D-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form the desired peptide chain .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also utilized in the synthesis of custom peptides for research and development purposes .
類似化合物との比較
Fmoc-L-Asp(OtBu)-OH: This compound is the L-isomer of Fmoc-D-Asp(OtBu)-OH and is used in similar applications in peptide synthesis.
Fmoc-D-Glu(OtBu)-OH: This compound is a derivative of glutamic acid and is used as a protecting group in peptide synthesis.
Fmoc-D-Ala-OH: This compound is a derivative of alanine and is used in the synthesis of peptides and proteins.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and OtBu protecting groups. This combination allows for the selective protection and deprotection of the amino and carboxyl groups, making it a valuable tool in peptide synthesis .
特性
CAS番号 |
12883-39-3 |
|---|---|
分子式 |
C23H25NO6 |
分子量 |
411.4477 |
製品の起源 |
United States |
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: this compound serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, this compound is coupled to the growing peptide chain attached to a solid support. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








